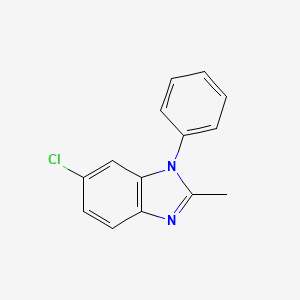
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to the triazine ring, making it a unique and valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-amine with cyanogen chloride in the presence of a base to form the triazine ring . The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific biological targets .
Medicine
In medicine, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by forming strong interactions with hydrophobic pockets in the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the triazine ring.
3-Methoxy-5-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the core structure.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Contains a piperazine ring instead of a triazine ring
Uniqueness
as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the combination of the triazine ring, methoxy group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
69466-54-2 |
|---|---|
Molekularformel |
C11H8F3N3O |
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
3-methoxy-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H8F3N3O/c1-18-10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
InChI-Schlüssel |
ANYPJWFRQWECTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)





![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)

